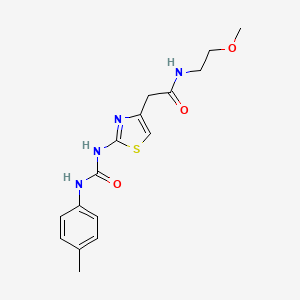
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known by its CAS number 923195-76-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The molecular formula of this compound is C16H20N4O3S, with a molecular weight of 348.4 g/mol. The compound's structure includes a thiazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 923195-76-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole rings. For instance, thiazole derivatives have been shown to exhibit significant antibacterial and antifungal activities. The specific compound has not been extensively studied in isolation; however, its structural analogs demonstrate promising results against various pathogens.
Anticancer Activity
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. A study focusing on similar thiazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.
Case Studies
- Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar structural features to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several thiazole derivatives, revealing that compounds with p-tolyl substituents exhibited enhanced activity against Gram-positive bacteria . This suggests that this compound may possess similar properties.
The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules. For instance:
- Enzyme Inhibition : Many thiazoles act as enzyme inhibitors by binding to active sites or allosteric sites, thereby disrupting metabolic pathways crucial for pathogen survival.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic or extrinsic pathways.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-3-5-12(6-4-11)18-15(22)20-16-19-13(10-24-16)9-14(21)17-7-8-23-2/h3-6,10H,7-9H2,1-2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPWSIVWHARSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













